molecular formula C7H10N2O4 B14590599 Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate CAS No. 61076-71-9

Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate

Cat. No.: B14590599
CAS No.: 61076-71-9
M. Wt: 186.17 g/mol
InChI Key: XYYZNTXSBXLKEK-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate is a chemical compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate can be synthesized through the esterification of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone with methanol. This reaction typically requires optimization of reaction temperature and time to achieve complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of mezlocillin, it acts as an intermediate that undergoes further chemical transformations to produce the final drug product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the range of reactions it can undergo. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in both research and industrial applications.

Properties

CAS No.

61076-71-9

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-5(10)8-3-4-9(6(8)11)7(12)13-2/h3-4H2,1-2H3

InChI Key

XYYZNTXSBXLKEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C1=O)C(=O)OC

Origin of Product

United States

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